molecular formula C18H28BNO5 B12984911 N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12984911
M. Wt: 349.2 g/mol
InChI Key: VNOKBHLRGIOSIU-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a hydroxypropyl group, a methoxy group, and a dioxaborolan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with a suitable amine under basic conditions.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, using reagents such as 3-chloropropanol.

    Methoxylation: The methoxy group can be introduced through methylation reactions, often using methyl iodide or dimethyl sulfate.

    Formation of the Dioxaborolan Group: The dioxaborolan group can be introduced through a reaction with pinacol borane under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid, while reduction of the benzamide core can yield corresponding amines.

Scientific Research Applications

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding, while the dioxaborolan group can interact with various nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N-(3-Hydroxypropyl)-2-methoxy-N-methylbenzamide
  • N-(3-Hydroxypropyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both the methoxy and dioxaborolan groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C18H28BNO5

Molecular Weight

349.2 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H28BNO5/c1-17(2)18(3,4)25-19(24-17)13-8-9-15(23-6)14(12-13)16(22)20(5)10-7-11-21/h8-9,12,21H,7,10-11H2,1-6H3

InChI Key

VNOKBHLRGIOSIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)N(C)CCCO

Origin of Product

United States

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